N~5~-(1-ADAMANTYL)-4-BROMO-1-ETHYL-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
N~5~-(1-ADAMANTYL)-4-BROMO-1-ETHYL-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-ADAMANTYL)-4-BROMO-1-ETHYL-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the alkylation of 1-bromoadamantane with an appropriate alkyl halide to introduce the adamantyl group . The final step involves the bromination of the pyrazole ring to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce the use of toxic reagents. For example, the use of environmentally friendly solvents and catalysts can be employed to make the process more sustainable . Additionally, large-scale production may require the development of continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N~5~-(1-ADAMANTYL)-4-BROMO-1-ETHYL-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N~5~-(1-ADAMANTYL)-4-BROMO-1-ETHYL-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of N5-(1-ADAMANTYL)-4-BROMO-1-ETHYL-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the compound’s stability and bioavailability, allowing it to effectively interact with biological membranes . The bromine atom and pyrazole ring contribute to the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
N~5~-(1-ADAMANTYL)-4-BROMO-1-ETHYL-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the bromine atom and pyrazole ring provide opportunities for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C17H24BrN3O |
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Molecular Weight |
366.3g/mol |
IUPAC Name |
N-(1-adamantyl)-4-bromo-2-ethyl-N-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H24BrN3O/c1-3-21-15(14(18)10-19-21)16(22)20(2)17-7-11-4-12(8-17)6-13(5-11)9-17/h10-13H,3-9H2,1-2H3 |
InChI Key |
CXOOZXUQAWNEJX-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)N(C)C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)N(C)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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